2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique structure incorporating a chlorothiophene ring, an imidazolidinone core, and a methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate diamine with a carbonyl compound under controlled conditions to form the imidazolidinone ring.
Introduction of the Chlorothiophene Moiety: The chlorothiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Methylphenylacetamide Moiety: This step involves the acylation of the imidazolidinone intermediate with 4-methylphenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C17H14ClN3O3S |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-10-2-4-11(5-3-10)19-15(22)9-21-16(23)13(20-17(21)24)8-12-6-7-14(18)25-12/h2-8H,9H2,1H3,(H,19,22)(H,20,24)/b13-8+ |
InChI Key |
QREMSOCKUIWPAD-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(S3)Cl)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)Cl)NC2=O |
Origin of Product |
United States |
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